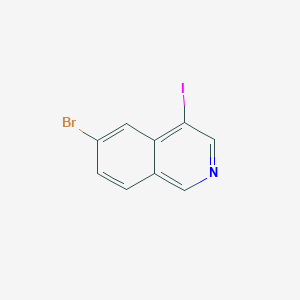

6-Bromo-4-iodoisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

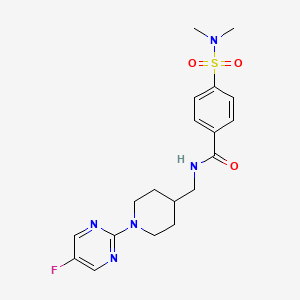

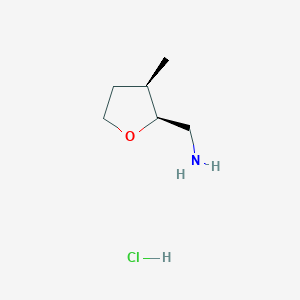

6-Bromo-4-iodoisoquinoline is a chemical compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 . It is an important intermediate for the synthesis of many biologically active compounds .

Synthesis Analysis

6-Bromo-4-iodoisoquinoline can be synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through five steps including cyclization reaction and substitution reaction .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-iodoisoquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H and the InChI key is HUJDTCMXQLMRBM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Bromo-4-iodoisoquinoline is a solid at room temperature . It has a molecular weight of 333.95 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

6-Bromo-4-iodoisoquinoline is an essential intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of tyrosine kinase inhibitors, showcasing steep structure-activity relationships that highlight the compound's significance in medicinal chemistry (Bridges et al., 1996). Additionally, its role in the preparation of analogs with high binding affinity to the epidermal growth factor receptor (EGFR) underscores its utility in targeting specific pathways in cancer therapy (Rewcastle et al., 1996).

Chemical Synthesis and Ligand Development

The compound serves as a starting material in the Friedländer synthesis of quinoline derivatives, facilitating the development of bidentate and tridentate ligands. This application is pivotal in creating novel chelating agents for various purposes, including materials science and catalysis (Hu et al., 2003).

Fluorescent Dyes and Imaging

6-Bromo-4-iodoisoquinoline has been instrumental in the synthesis of new fluorescent quinolinium dyes. These dyes, characterized by their solubility and fluorescence properties across a broad pH range, have found applications in particle sizing and bioimaging, demonstrating the versatility of 6-Bromo-4-iodoisoquinoline in contributing to advanced imaging techniques (Geddes et al., 2000).

Antibacterial and Cytotoxic Applications

Further extending its utility, derivatives of 6-Bromo-4-iodoisoquinoline have shown significant antibacterial activities against resistant strains such as ESBL producing Escherichia coli and MRSA. This indicates its potential in addressing challenges in antimicrobial resistance and the development of new therapeutic agents (Arshad et al., 2022). Additionally, its analogs have been evaluated for cytotoxic activity against various cancer cell lines, highlighting its role in the discovery of new anticancer drugs (Delgado et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromo-4-iodoisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJDTCMXQLMRBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2648127.png)

![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide](/img/structure/B2648130.png)

![3-methyl-5-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2648132.png)

![2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2648137.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2648138.png)

![1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2648140.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2648142.png)

![2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B2648144.png)

![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2648145.png)